cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester hydrochloride
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Overview
Description
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester hydrochloride: is a chemical compound with the molecular formula C13H24N2O4Cl and a molecular weight of 308.81 g/mol . It is a white solid with applications in various fields of chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine-4-carboxylic acid ethyl ester as the starting material.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) group to form Boc-piperidine-4-carboxylic acid ethyl ester .
Cis-Configuration: The cis-configuration is achieved through specific reaction conditions, often involving chiral catalysts or reagents.
Hydrochloride Formation: The final step involves converting the protected compound into its hydrochloride salt form using hydrochloric acid.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using reactors designed for chemical synthesis.
Purification: Purification steps include crystallization and chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures ensure the compound meets industry standards.
Types of Reactions:
Oxidation: Oxidation reactions can be performed on the piperidine ring to introduce functional groups.
Reduction: Reduction reactions can be used to modify the ester group.
Substitution: Substitution reactions can introduce various substituents on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Alkylated or amino-substituted piperidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: The compound is explored for its potential therapeutic effects, including its role in drug discovery and development. Industry: It is used in the production of various chemical products, including polymers and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with biological targets , such as enzymes or receptors. The molecular pathways involved depend on the specific application, but often include modulation of enzyme activity or inhibition of receptor binding.
Comparison with Similar Compounds
3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid methyl ester
trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester
Uniqueness: The cis-configuration of the compound provides unique stereochemical properties that can influence its biological activity and chemical reactivity compared to its trans-counterpart and other similar compounds.
Properties
IUPAC Name |
ethyl (3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4;/h9-10,14H,5-8H2,1-4H3,(H,15,17);1H/t9-,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXALDGQGBWXPW-BAUSSPIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCNC[C@H]1NC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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